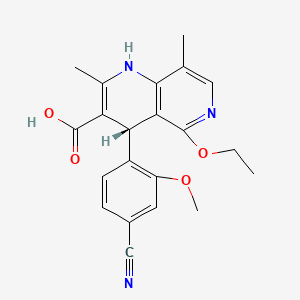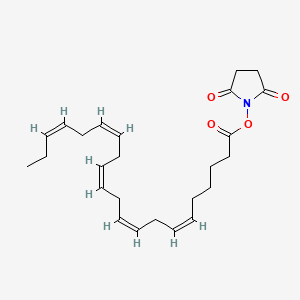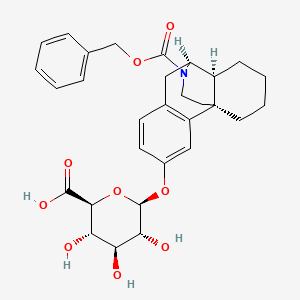
Axitinib Iodo Tetrahydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Axitinib Iodo Tetrahydropyran is a derivative of Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The addition of the iodo and tetrahydropyran groups to Axitinib aims to enhance its pharmacological properties and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Axitinib Iodo Tetrahydropyran involves multiple steps, starting from the basic structure of Axitinib. The process typically includes:
Iodination: Introduction of the iodine atom into the Axitinib molecule. This can be achieved using reagents like iodine and potassium iodide in the presence of an oxidizing agent.
Tetrahydropyran Formation: The tetrahydropyran ring is introduced through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
Axitinib Iodo Tetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds.
Aplicaciones Científicas De Investigación
Axitinib Iodo Tetrahydropyran has several scientific research applications:
Chemistry: Used as a model compound for studying the effects of halogenation and ring formation on pharmacological properties.
Biology: Investigated for its potential to inhibit angiogenesis and tumor growth in various cancer models.
Medicine: Explored as a therapeutic agent for advanced renal cell carcinoma and other cancers.
Industry: Utilized in the development of new kinase inhibitors with improved efficacy and safety profiles.
Mecanismo De Acción
Axitinib Iodo Tetrahydropyran exerts its effects by selectively inhibiting the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks angiogenesis, tumor growth, and metastasis. The compound’s molecular targets include the vascular endothelial growth factor receptors, which play a crucial role in the formation of new blood vessels .
Comparación Con Compuestos Similares
Similar Compounds
Vorolanib: Another tyrosine kinase inhibitor with similar anti-angiogenic properties.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.
Uniqueness
Axitinib Iodo Tetrahydropyran is unique due to its enhanced potency and selectivity for VEGFRs compared to other similar compounds. The addition of the iodo and tetrahydropyran groups improves its pharmacokinetic properties and efficacy in inhibiting angiogenesis and tumor growth .
Propiedades
Fórmula molecular |
C19H20IN3O |
|---|---|
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
6-iodo-1-(oxan-2-yl)-3-(2-pyridin-2-ylethyl)indazole |
InChI |
InChI=1S/C19H20IN3O/c20-14-7-9-16-17(10-8-15-5-1-3-11-21-15)22-23(18(16)13-14)19-6-2-4-12-24-19/h1,3,5,7,9,11,13,19H,2,4,6,8,10,12H2 |
Clave InChI |
WSSOYLTZYAZWII-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)CCC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)


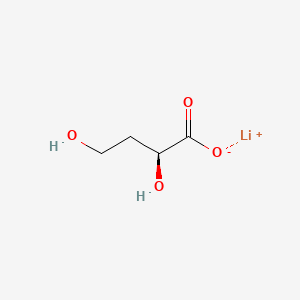
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
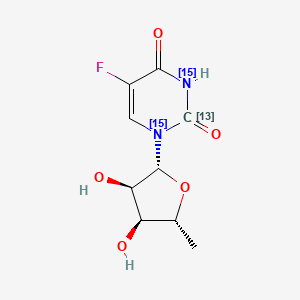
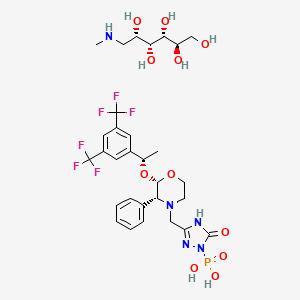

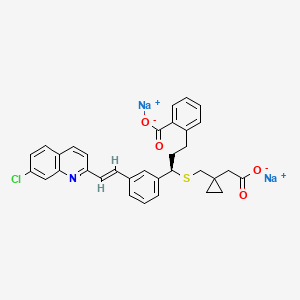
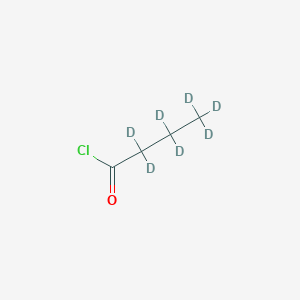
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
